molecular formula C18H20N6O4S3 B4583280 ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B4583280
M. Wt: 480.6 g/mol
InChI Key: SOXNYRSFLYJJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a combination of pyrimidine, oxadiazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of β-dicarbonyl compounds with amines.

    Synthesis of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Construction of the thiazole ring: This can be done by reacting α-haloketones with thioureas.

    Coupling reactions: The final step involves coupling the different ring systems together using appropriate linkers and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve yields, as well as the use of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Protein binding: The compound may bind to specific proteins, altering their function or stability.

    Signal transduction pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S3/c1-4-27-15(26)6-12-7-29-17(21-12)22-13(25)8-31-18-24-23-14(28-18)9-30-16-19-10(2)5-11(3)20-16/h5,7H,4,6,8-9H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNYRSFLYJJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.